

Spectroscopic and Mechanistic Insights into Sinomenine N-oxide: A Technical Guide

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Compound of Interest

Compound Name: Sinomenine N-oxide

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This technical guide provides a comprehensive overview of the spectroscopic data for **Sinomenine N-oxide**, a significant metabolite of the bioactive alkaloid Sinomenine. The following sections detail its mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy characteristics, along with relevant experimental protocols and a visualization of its implicated signaling pathway.

Spectroscopic Data of Sinomenine N-oxide

The structural elucidation of **Sinomenine N-oxide** has been accomplished through a combination of spectroscopic techniques. While detailed NMR and IR data are not widely available in the public domain, key mass spectrometry information has been consistently reported.

Table 1: Mass Spectrometry Data for Sinomenine N-oxide

Parameter	Value	Source(s)
Molecular Formula	C ₁₉ H ₂₃ NO ₅	[1]
Molecular Weight	345.4 g/mol	[1]
Precursor Ion (m/z)	346.2	[2]
Product Ion (m/z)	314.1	[2]

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for Sinomenine N-oxide

Detailed ¹H and ¹³C NMR data for **Sinomenine N-oxide** have been reported in specialized literature but are not publicly disseminated. The structural confirmation of **Sinomenine N-oxide** was achieved through comprehensive 1D and 2D NMR analyses, which are crucial for the unambiguous assignment of all proton and carbon signals in the molecule.[3]

Note: Researchers requiring specific chemical shifts and coupling constants are advised to consult the primary literature, specifically the 2023 publication in Fitoterapia by Zeng et al., which describes the isolation and structural elucidation of new N-oxide alkaloids from *Sinomenium acutum*.[3]

Table 3: Infrared (IR) Spectroscopic Data for Sinomenine N-oxide

Specific infrared absorption data for **Sinomenine N-oxide** is not readily available. However, based on the known structure and the IR spectra of the parent compound, Sinomenine, the IR spectrum of **Sinomenine N-oxide** is expected to exhibit characteristic absorption bands. These would likely include O-H stretching for the phenolic hydroxyl group, C-H stretching for aromatic and aliphatic moieties, C=O stretching for the ketone, C=C stretching for the aromatic ring, and C-O stretching for the ether and methoxy groups. The key difference would be the presence of a distinct N-O stretching vibration.

Experimental Protocols

The following are generalized experimental protocols for the type of spectroscopic analysis used to characterize **Sinomenine N-oxide**, based on methodologies reported for Sinomenine and its derivatives.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A common method for the analysis of Sinomenine and its metabolites, including **Sinomenine N-oxide**, involves LC-MS/MS. A typical protocol would include:

- **Sample Preparation:** Plasma or tissue samples containing the analyte are subjected to protein precipitation, often using a solvent like methanol.
- **Chromatographic Separation:** The extracted sample is injected into a high-performance liquid chromatography (HPLC) system, typically with a C18 column, for separation of the components.
- **Mass Spectrometric Detection:** The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect the transition of the precursor ion of **Sinomenine N-oxide** (m/z 346.2) to its product ion (m/z 314.1).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the structural elucidation of isolated natural products like **Sinomenine N-oxide**, a suite of NMR experiments is typically performed:

- **Sample Preparation:** The purified compound is dissolved in a deuterated solvent (e.g., $CDCl_3$, MeOD, or DMSO- d_6).
- **Data Acquisition:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire 1H NMR, ^{13}C NMR, and various 2D NMR spectra, such as COSY, HSQC, and HMBC, to establish the connectivity of atoms within the molecule.

Infrared (IR) Spectroscopy

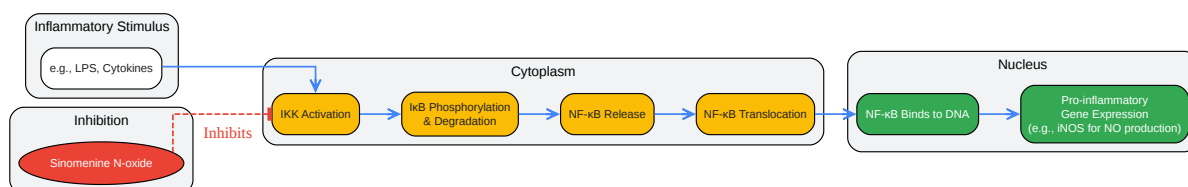
IR spectroscopy provides information about the functional groups present in a molecule. A standard protocol involves:

- **Sample Preparation:** The sample can be prepared as a KBr pellet, a thin film, or dissolved in a suitable solvent.
- **Data Acquisition:** The spectrum is recorded using an FTIR spectrometer over a typical range of 4000-400 cm^{-1} .

Signaling Pathway and Experimental Workflow

Sinomenine and its derivatives have been shown to exert their anti-inflammatory effects, at least in part, through the inhibition of the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Given that **Sinomenine N-oxide** is a potent inhibitor of nitric oxide (NO) production, a process often mediated by NF- κ B, it is highly probable that it also acts on this pathway.[3]

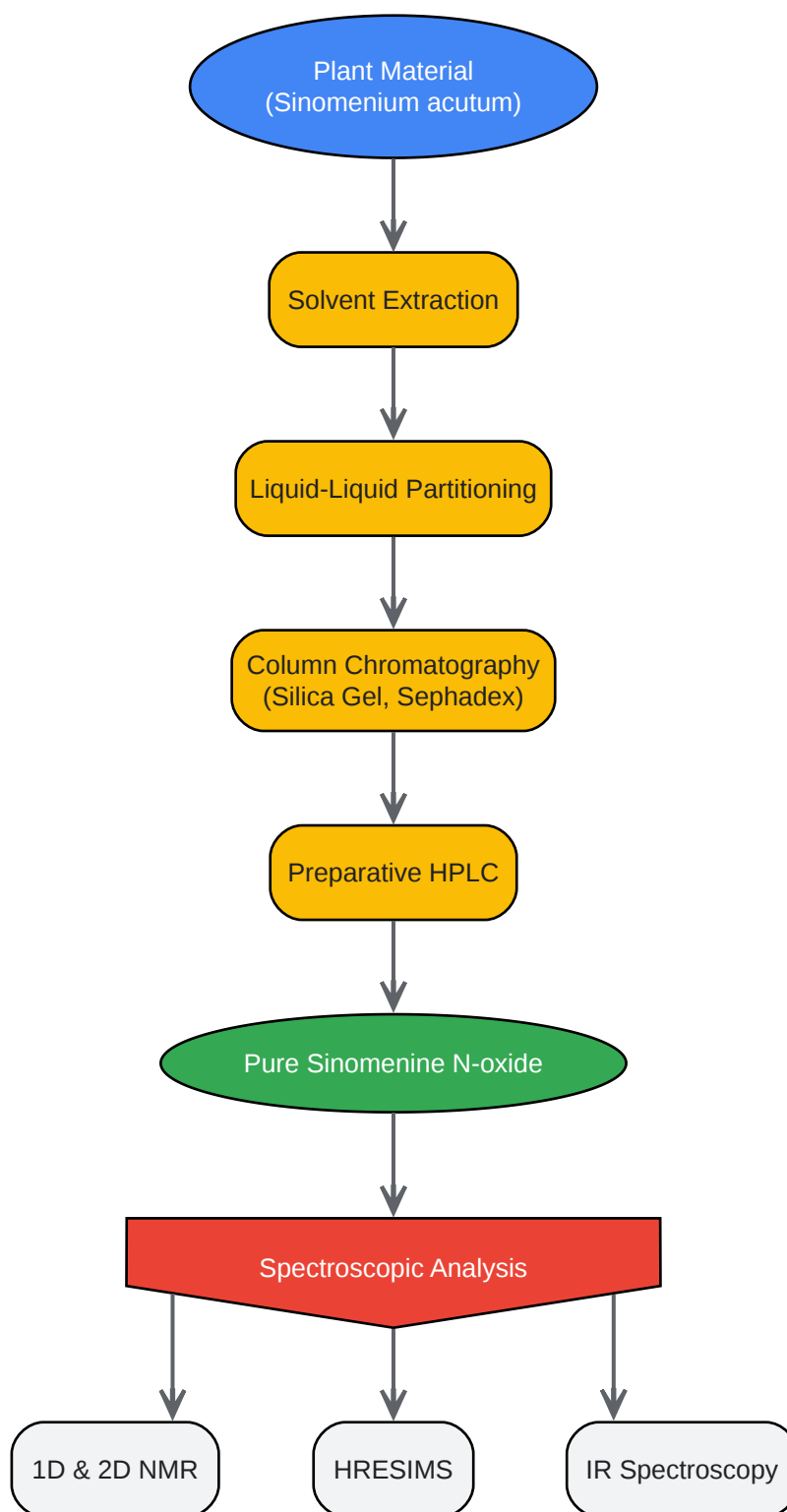
Inhibition of the NF- κ B Signaling Pathway



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Caption: Inhibition of the NF- κ B signaling pathway by **Sinomenine N-oxide**.

Experimental Workflow for Isolation and Characterization



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Caption: General workflow for the isolation and characterization of **Sinomenine N-oxide**.

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References

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- 3. researchgate.net [researchgate.net]
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